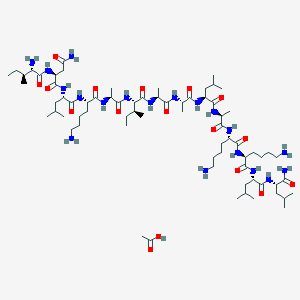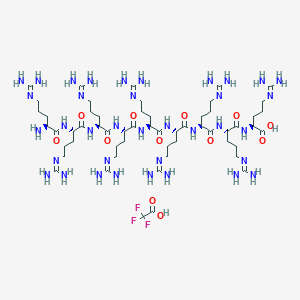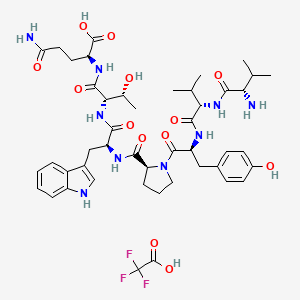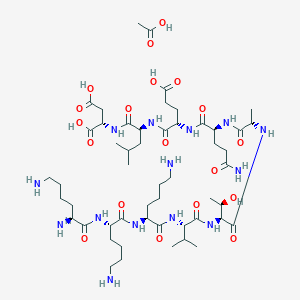![molecular formula C17H22N4 B10825774 2-benzyl-N,9-dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B10825774.png)
2-benzyl-N,9-dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PF 04479745 is a research ligand developed by Pfizer. It is related to lorcaserin and acts as a potent and selective agonist for the 5-hydroxytryptamine 2C (5-HT2C) receptor, with lower affinity and antagonist action at the related 5-hydroxytryptamine 2A (5-HT2A) and 5-hydroxytryptamine 2B (5-HT2B) receptor subtypes . The compound has the IUPAC name (9S)-2-benzyl-N,9-dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine and a molecular formula of C17H22N4 .
Preparation Methods
The synthetic routes and reaction conditions for PF 04479745 are not explicitly detailed in the available literature. it is known that the compound is synthesized through a series of chemical reactions involving pyrimido[4,5-d]azepines . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
PF 04479745 undergoes various types of chemical reactions, including:
Reduction: Similar to oxidation, reduction reactions can be performed on PF 04479745, but specific details are scarce.
Substitution: The compound can undergo substitution reactions, particularly involving the amine and benzyl groups.
Common reagents and conditions used in these reactions would typically include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions would depend on the specific reagents and conditions used.
Scientific Research Applications
PF 04479745 has several scientific research applications, particularly in the fields of neuroscience and pharmacology. It is used as a selective agonist for the 5-HT2C receptor, making it valuable for studying the role of this receptor in various physiological and pathological processes . The compound’s selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B receptors makes it a useful tool for investigating the specific functions of the 5-HT2C receptor without the confounding effects of activating other receptor subtypes .
Mechanism of Action
PF 04479745 exerts its effects by selectively binding to and activating the 5-HT2C receptor. This receptor is a G protein-coupled receptor that plays a role in regulating mood, appetite, and other central nervous system functions . By acting as an agonist at this receptor, PF 04479745 can modulate the signaling pathways associated with the 5-HT2C receptor, leading to various physiological effects .
Comparison with Similar Compounds
PF 04479745 is similar to other compounds that act as agonists at the 5-HT2C receptor, such as lorcaserin. PF 04479745 is unique in its high selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B receptors . This selectivity reduces the likelihood of side effects associated with activation of the 5-HT2A and 5-HT2B receptors, making PF 04479745 a valuable tool for research.
Similar compounds include:
Properties
Molecular Formula |
C17H22N4 |
|---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
2-benzyl-N,9-dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine |
InChI |
InChI=1S/C17H22N4/c1-12-11-19-9-8-14-16(12)20-15(21-17(14)18-2)10-13-6-4-3-5-7-13/h3-7,12,19H,8-11H2,1-2H3,(H,18,20,21) |
InChI Key |
IHHALLDEDARSAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCC2=C1N=C(N=C2NC)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10825741.png)

![acetic acid;(4S)-4-[(2-aminoacetyl)amino]-5-[(2S)-2-[(2S)-2-[(2S)-2-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(2S)-1-[[2-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-5-oxopentanoic acid](/img/structure/B10825762.png)


